molecular formula C7H7Cl2NO B8603485 (6-Amino-2,3-dichlorophenyl)methanol

(6-Amino-2,3-dichlorophenyl)methanol

Cat. No.: B8603485
M. Wt: 192.04 g/mol
InChI Key: FQXHOORDPMHZMR-UHFFFAOYSA-N
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Description

(6-Amino-2,3-dichlorophenyl)methanol (CAS 70380-51-7) is a high-value chemical intermediate of significant interest in medicinal chemistry and oncology drug discovery. Its primary research application is as a key synthetic building block in the development of novel therapeutics targeting the oncogenic phosphatase SHP2, a critical regulator of the RAS/MAPK signaling pathway . This compound serves as a crucial precursor in the synthesis of advanced small-molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs) designed to degrade SHP2 . The dichlorophenyl moiety and benzyl alcohol functionality present in its structure are essential for forming key interactions within the allosteric binding pocket of SHP2, making it a vital scaffold for creating potent and selective therapeutic agents . Researchers utilize this compound to develop potential treatments for RTK- and RAS-driven cancers, as targeting SHP2 has been validated as a promising strategy for suppressing tumor growth . The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

(6-amino-2,3-dichlorophenyl)methanol

InChI

InChI=1S/C7H7Cl2NO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3,10H2

InChI Key

FQXHOORDPMHZMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)CO)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Implications

Compared to pyridine derivatives, the benzene ring in the target lacks a basic nitrogen, which could reduce solubility but increase stability under acidic conditions .

Functional Group Effects :

  • The hydroxymethyl group in the target compound offers a site for conjugation (e.g., esterification), whereas acetic acid derivatives may serve as prodrugs via carboxylate masking .

Metabolic Considerations: Sulfation or glucuronidation of the hydroxyl group is likely, as seen in related phenolic compounds .

Preparation Methods

Pathway 1: Vilsmeier-Haack Formylation Followed by Reduction

This route leverages the amino group’s directing effects to introduce the hydroxymethyl group:

Step 1: Vilsmeier-Haack Formylation of 2,3-Dichloroaniline
2,3-Dichloroaniline undergoes formylation using POCl₃ and DMF to yield 4-formyl-2,3-dichloroaniline. The amino group directs formylation to the para position.

Step 2: Reduction of the Formyl Group
The formyl group is reduced to a hydroxymethyl group using NaBH₄ or catalytic hydrogenation. For example, NaBH₄ in methanol at 0–25°C achieves >80% conversion in analogous systems.

StepReagents/ConditionsYieldKey Challenges
1POCl₃, DMF, 0–5°C, 4h60–70%Competing side reactions due to chlorine’s electron-withdrawing effects
2NaBH₄, MeOH, 25°C, 1h85–90%Over-reduction to methyl group possible without temperature control

Pathway 2: Nitro Reduction and Hydroxymethylation

Step 1: Nitration of 2,3-Dichlorobenzyl Alcohol
Nitration at position 6 using HNO₃/H₂SO₄ yields 6-nitro-2,3-dichlorobenzyl alcohol. The hydroxymethyl group’s meta-directing effect positions the nitro group para to itself.

Step 2: Catalytic Reduction of Nitro Group
Hydrogenation with Pd/C in ethanol reduces the nitro group to amino, yielding the target compound. Typical conditions include 1 atm H₂, 25°C, and 6–8h.

StepReagents/ConditionsYieldKey Challenges
1HNO₃ (conc.), H₂SO₄, 0°C, 2h50–60%Competitive oxidation of benzyl alcohol to carboxylic acid
2H₂ (1 atm), 10% Pd/C, EtOH, 6h75–85%Catalyst poisoning by chlorine substituents

Comparative Analysis of Methodologies

Yield Optimization

  • Pathway 1 achieves higher overall yields (≈60%) but requires stringent temperature control during formylation.

  • Pathway 2 offers better regioselectivity in nitration but faces challenges in preventing benzyl alcohol oxidation.

Functional Group Compatibility

  • Chlorine atoms hinder catalytic hydrogenation in Pathway 2, necessitating elevated H₂ pressures or alternative catalysts (e.g., Raney Ni).

  • The amino group in Pathway 1 must remain unprotected during formylation, risking side reactions with POCl₃.

Alternative Strategies and Emerging Techniques

Directed Ortho-Metalation (DoM)

A DoM approach using 2,3-dichloroaniline as the substrate could enable sequential functionalization:

  • Protection of Amino Group : Acetylation with acetic anhydride.

  • Lithiation and Electrophilic Trapping : LDA-induced lithiation at position 4, followed by quenching with DMF to introduce a formyl group.

  • Deprotection and Reduction : Hydrolysis of the acetyl group and NaBH₄ reduction.

This method avoids competing directing effects but requires cryogenic conditions (−78°C) and anhydrous solvents.

Biocatalytic Approaches

Recent advances in enzymatic catalysis suggest potential for regioselective hydroxylation or amination. For example, cytochrome P450 enzymes could hydroxylate 2,3-dichlorotoluene derivatives, though this remains speculative for the target compound.

Industrial-Scale Considerations

Cost-Efficiency of Starting Materials

  • 2,3-Dichloroaniline (≈$120/kg) is more cost-effective than 2,3-dichlorobenzyl alcohol (≈$450/kg), favoring Pathway 1.

  • Bulk pricing for NaBH₄ (≈$80/kg) and Pd/C (≈$6,000/kg) further influences route selection.

Waste Management

  • Pathway 1 generates POCl₃-derived acidic waste, requiring neutralization before disposal.

  • Pathway 2 produces nitro-containing byproducts, complicating wastewater treatment.

Challenges and Limitations

Regioselectivity in Electrophilic Substitution

The amino group’s strong para-directing effect conflicts with chlorine’s meta-directing influence, leading to isomeric byproducts. For example, nitration of 2,3-dichloroaniline yields 10–15% of 5-nitro-2,3-dichloroaniline as a minor product.

Stability of Intermediates

6-Nitro-2,3-dichlorobenzyl alcohol is prone to oxidation under acidic conditions, necessitating inert atmospheres and low temperatures during storage.

Q & A

Q. What are the established synthetic routes for (6-Amino-2,3-dichlorophenyl)methanol, and how can purity be optimized?

The compound is typically synthesized via reduction of methyl 4-amino-2,3-dichlorobenzoate using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C. Critical steps include controlled addition of LiAlH4 to avoid exothermic reactions and purification by recrystallization from ethanol. Yield optimization (56–60%) requires precise stoichiometry (2.09 eq LiAlH4) and reaction monitoring via TLC .

Q. Which analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) confirms substitution patterns and hydroxyl/amino group presence.
  • HPLC/GC-MS is used for purity assessment, especially to detect chlorinated byproducts (e.g., dichlorophenol derivatives) .
  • X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How does the compound’s stability vary under different storage conditions?

Stability is pH- and light-sensitive. Store in amber vials under inert gas (N2 or Ar) at –20°C. Avoid prolonged exposure to moisture to prevent oxidation to 6-amino-2,3-dichlorobenzoic acid. Degradation products can be monitored via LC-MS .

Q. What preliminary pharmacological studies have been conducted on structurally similar compounds?

Analogous dichlorophenyl derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL) in agar diffusion assays. Testing protocols involve broth microdilution and time-kill studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Key variables include:

  • Temperature : Maintaining 0–5°C during LiAlH4 addition reduces side reactions.
  • Catalyst : Transition metal catalysts (e.g., Pd/C) may improve selectivity.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. What mechanistic insights exist for the reactivity of the amino and hydroxyl groups?

The amino group undergoes electrophilic substitution (e.g., diazotization), while the hydroxyl group participates in nucleophilic acylations. Density Functional Theory (DFT) studies suggest steric hindrance from chlorine atoms slows reactions at the ortho position .

Q. How can researchers resolve discrepancies in reported synthetic yields?

Contradictions (e.g., 56% vs. lower yields) arise from incomplete reduction or impurities in starting materials. Reproducibility requires rigorous drying of THF and LiAlH4 quality verification (≥95% purity). Yield comparisons should standardize work-up protocols (e.g., quenching with NaOH) .

Q. What in vitro models are suitable for evaluating biological activity?

  • Enzyme inhibition : Screen against tyrosine phosphatases (e.g., SHP2) using fluorogenic substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Antimicrobial : Check synergy with β-lactams via checkerboard assays .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP (∼2.1), BBB permeability, and CYP450 interactions.
  • Molecular docking : AutoDock Vina models binding to SHP2 (PDB: 5EHR) to prioritize derivatives for synthesis .

Q. How are byproducts from oxidation/reduction pathways characterized?

Oxidation with KMnO4 yields 6-amino-2,3-dichlorobenzoic acid, identified via IR (C=O stretch at 1680 cm⁻¹). Reduction with NaBH4 produces 6-amino-2,3-dichlorobenzyl alcohol, separable by silica gel chromatography (EtOAc/hexane 3:5). Byproduct quantification uses GC-MS or HPLC-DAD .

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